molecular formula C10H10N2O B1610458 2-(3-Methoxyphenyl)-1H-imidazole CAS No. 76875-21-3

2-(3-Methoxyphenyl)-1H-imidazole

Cat. No.: B1610458
CAS No.: 76875-21-3
M. Wt: 174.2 g/mol
InChI Key: RHAXDUJFRIRFLY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1H-imidazole is a versatile heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. The imidazole ring is a privileged scaffold in pharmacology, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with various biological targets . While specific biological data for this compound is subject to ongoing research, analogues and derivatives featuring the imidazole core and methoxyphenyl substituents have demonstrated a wide spectrum of significant pharmacological activities in research settings. These activities, which highlight the potential research value of this chemical space, include anti-inflammatory , anticancer , and antifungal effects . For instance, structurally similar disubstituted imidazoles have been investigated as dual-acting anti-inflammatory and antifungal agents with reduced side effects . Furthermore, imidazole-based compounds are frequently explored as inhibitors of key enzymatic pathways, such as those involving cyclooxygenase-2 (COX-2) for inflammation or the epidermal growth factor receptor (EGFR) in oncology research . The presence of the 3-methoxyphenyl moiety may influence the compound's electronic properties and binding affinity, making it a valuable building block for developing novel therapeutic candidates . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a standard in structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for fully characterizing the compound and determining its properties and suitability for their specific projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(7-9)10-11-5-6-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAXDUJFRIRFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504679
Record name 2-(3-Methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76875-21-3
Record name 2-(3-Methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl 1h Imidazole

Established Synthetic Routes for 2-(3-Methoxyphenyl)-1H-imidazole

The synthesis of the this compound scaffold can be achieved through various methodologies, including multicomponent reactions, one-pot protocols, and catalyst-mediated approaches.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like this compound in a single step from three or more starting materials. A common MCR for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). rsc.org For the synthesis of the target compound, 3-methoxybenzaldehyde (B106831) would serve as the aldehyde component. These reactions can be promoted by various catalysts and conditions. rsc.org

Another MCR approach is the van Leusen imidazole (B134444) synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.com This reaction involves the cycloaddition of TosMIC to an aldimine, which can be formed in situ from an aldehyde and an amine. mdpi.com

ReactantsCatalyst/ConditionsProductReference
1,2-dicarbonyl, Aldehyde, Ammonium saltsHBF4–SiO22,4,5-trisubstituted imidazoles rsc.org
Aldehyde, Amine, Tosylmethyl isocyanide (TosMIC)Base (e.g., K2CO3)Substituted imidazoles mdpi.com
Amines, Aldehydes, IsocyanidesSilver(I) acetate (for less reactive isocyanides)Highly substituted 2-imidazolines nih.gov
1,2-diketones, Aldehydes, Ammonium acetateCellulose/Y-Fe2O3/Ag nanocomposite, solvent-free, 100°CTrisubstituted imidazoles sci-hub.se

One-Pot Synthesis Protocols

One-pot syntheses are procedurally simple and efficient, minimizing waste and purification steps. Several one-pot methods have been developed for imidazole synthesis. For instance, 1,2,4,5-tetrasubstituted imidazoles can be prepared in a one-pot, four-component condensation of benzil (B1666583), an aldehyde, a primary amine, and ammonium acetate, often under solvent-free conditions. rsc.org Similarly, trisubstituted imidazoles can be synthesized from aldehydes, benzoin (B196080) (which can be generated in-situ), and ammonium acetate under microwave irradiation. researchgate.net The synthesis of 2,4,5-trisubstituted imidazoles can be catalyzed by benzyltriphenylphosphonium (B107652) chloride (BTPPC) under solvent-free conditions, reacting a benzaldehyde, benzil, and ammonium acetate. researchgate.net

ReactantsCatalyst/ConditionsProduct TypeReference
Benzil, Aldehyde, Primary amine, Ammonium acetateTrityl chloride, solvent-free, 90°C1,2,4,5-tetrasubstituted imidazoles rsc.org
Aldehydes, Benzoin, NH4OAcN-heterocyclic carbene (NHC), microwave irradiation, waterTrisubstituted imidazoles researchgate.net
Benzaldehyde, Benzil, NH4OAcBenzyltriphenylphosphonium chloride (BTPPC), solvent-free, 100°C2,4,5-trisubstituted imidazoles researchgate.net
Iodobenzene, ImidazoleCuI, K3PO4, DMF, 35–40°CN-arylimidazoles nih.gov

Catalyst-Mediated Synthesis (e.g., Nanocomposites as Catalysts)

The use of catalysts, particularly heterogeneous and nanocatalysts, has advanced the synthesis of imidazoles by improving yields, simplifying catalyst recovery, and promoting greener reaction conditions. sci-hub.se Nanocomposites, such as cerium-immobilized silicotungstic acid nanoparticle-impregnated zirconia (Ce@STANPs/ZrO2), have been employed for the multicomponent synthesis of imidazoles under microwave irradiation in water. acs.org Magnetically separable nanocatalysts, like Fe3O4-polyethylene glycol-Cu nanocomposites, have also been used for the synthesis of trisubstituted and tetrasubstituted imidazoles under solvent-free conditions. sci-hub.se Furthermore, polymers derived from imidazole have been used to create supported catalysts that show high activity in oxidation reactions. researchgate.net

CatalystReaction TypeConditionsAdvantageReference
Ce@STANPs/ZrO2Multicomponent synthesis of isatin-based imidazolesMicrowave irradiation, waterHighly efficient and recyclable acs.org
Fe3O4-polyethylene glycol-Cu nanocompositeFour-component synthesis of 2,4,5-trisubstituted and 1,2,4,5-substituted imidazolesSolvent-freeMagnetically separable and reusable sci-hub.se
Cellulose/Y-Fe2O3/Ag nanocompositeThree-component reaction of 1,2-diketones with aldehydes and ammonium acetateSolvent-free, 100°CGreen, eco-friendly, easily separable sci-hub.se
Imidazole-based polymers with Co(II), Cu(II), Ni(II) nanoparticlesOxidation of alkenesOptimized temperature and timeHigh catalytic activity in oxidation researchgate.net

Derivatization and Structural Modification Strategies for this compound Analogues

The therapeutic potential of this compound can be fine-tuned by modifying its structure. This involves introducing various substituents on the imidazole ring or functionalizing the methoxyphenyl moiety.

Introduction of Varied Substituents on the Imidazole Ring System

The imidazole ring is amenable to substitution at its nitrogen and carbon atoms. numberanalytics.com The presence of different substituents can significantly influence the molecule's biological activity. numberanalytics.comresearchgate.net For instance, N-arylation can be achieved by reacting the imidazole with aryl halides in the presence of a copper catalyst. nih.gov Alkylation at the nitrogen atom is also a common modification.

Furthermore, the carbon atoms of the imidazole ring can be functionalized. For example, in the synthesis of 1-hydroxy-2,4,5-triaryl imidazole derivatives, various substituents were introduced at the 2-, 4-, and 5-positions, leading to compounds with anti-cytokine activity. nih.gov A study on imidazo[1,2-a]pyrimidine (B1208166) containing imidazoles demonstrated that various aliphatic and aromatic amines could be introduced at the N-1 position of the imidazole ring. nih.gov

Modification StrategyReagents/ConditionsResulting AnalogueReference
N-ArylationAryl iodides, CuI, K3PO4, DMFN-Aryl-imidazoles nih.gov
N-Alkylation of tautomeric imidazolesMethyl iodide, K2CO31-N-methyl-imidazoles acs.org
Substitution at C-2, C-4, and C-5Varied aldehydes and other precursors in multicomponent reactions1-hydroxy-2,4,5-triaryl imidazoles nih.gov
Substitution at N-1Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, NH4OAc, p-TsOH, microwaveImidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles nih.gov

Functionalization of the Methoxyphenyl Moiety

The methoxyphenyl group offers sites for further chemical modification. The methoxy (B1213986) group itself can be a handle for demethylation to a hydroxyl group, which can then be further functionalized. For example, in the synthesis of novel imidazole derivatives, a 4-hydroxy-3-methoxyphenyl group was incorporated, which proved to be important for the compound's inhibitory action. nih.gov

The aromatic ring of the methoxyphenyl group is susceptible to electrophilic substitution reactions. Depending on the directing effects of the methoxy and imidazole-phenyl linkage, various substituents such as nitro, halogen, or alkyl groups could be introduced onto the ring, potentially modulating the electronic properties and biological activity of the entire molecule. For instance, the synthesis of 1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole demonstrates the possibility of introducing substituents onto the methoxyphenyl ring. frontiersin.org

Modification StrategyPotential Reagents/ConditionsResulting Functional GroupPotential Impact
DemethylationStrong acids (e.g., HBr) or Lewis acids (e.g., BBr3)Hydroxyl groupAltered polarity, hydrogen bonding capability
Electrophilic NitrationHNO3/H2SO4Nitro groupIntroduction of an electron-withdrawing group, potential for further reduction to an amino group
Electrophilic HalogenationBr2, FeBr3 or Cl2, AlCl3Halogen (Bromo, Chloro)Altered lipophilicity and electronic properties
Friedel-Crafts Alkylation/AcylationAlkyl/Acyl halide, Lewis acidAlkyl/Acyl groupIncreased steric bulk and lipophilicity

Hybridization with Other Heterocyclic Systems

The strategy of molecular hybridization, which involves combining distinct pharmacophoric units to create a single molecular entity, has been applied to create novel compounds incorporating the methoxyphenyl-imidazole motif with other heterocyclic systems. Research in this area has led to the synthesis of complex molecules where a 3-methoxyphenyl (B12655295) group is tethered to a 1,2,3-triazole ring, which is then linked to a benzimidazole (B57391) scaffold.

A notable example involves the synthesis of benzimidazole/1,2,3-triazole hybrids. frontiersin.org In this process, the key intermediate, 2-(prop-2-yn-1-ylthio)-1H-benzimidazole, is prepared and subsequently reacted with specific azide (B81097) derivatives through a "click" reaction to yield the target hybrid molecules. frontiersin.org One such derivative, 3-methoxyphenyl azide, is used to introduce the desired 3-methoxyphenyl-triazole component. frontiersin.org

The synthesis of 2-(((1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzimidazole (Compound 1 ) was achieved with a 60% yield. frontiersin.org The structure was confirmed through various spectroscopic methods. The 1H NMR spectrum showed a characteristic singlet for the triazole proton at 8.82 ppm and a singlet for the OCH3 group at 3.82 ppm. frontiersin.org The structure of a related regioisomer, 2-(benzylthio)-1-((1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)-1H-benzimidazole (Compound 2 ), was also synthesized and characterized. frontiersin.org

The table below summarizes the research findings for these hybrid compounds.

Table 1: Synthesis of Benzimidazole/1,2,3-Triazole Hybrids with a 3-Methoxyphenyl Substituent

Compound ID Chemical Name Molecular Formula Yield (%) Melting Point (°C) Ref.
1 2-(((1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzimidazole C₁₇H₁₅N₅OS 60 131-132 frontiersin.org
2 2-(Benzylthio)-1-((1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)-1H-benzimidazole C₂₅H₂₁N₅OS 30 118-119 frontiersin.org

These synthetic efforts demonstrate a viable pathway for integrating the this compound structural motif, or at least its constituent parts, into more complex, multi-heterocyclic systems.

Advanced Structural Characterization and Spectroscopic Analysis of 2 3 Methoxyphenyl 1h Imidazole Derivatives

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about the molecular structure, as well as the nature of the interactions that govern the packing of molecules in the crystal lattice.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties of a crystalline solid that describe its symmetry. For derivatives of 2-(3-Methoxyphenyl)-1H-imidazole, these parameters have been determined through single crystal X-ray diffraction studies. For instance, a derivative, 2-(2-Hydroxy-3-methoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole, was found to crystallize in the tetragonal crystal system with the space group P43212. najah.edu Another related compound, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, crystallizes in the triclinic system with the space group P-1. nih.gov The determination of the crystal system and space group is the first step in a detailed structural analysis.

Analysis of Unit Cell Parameters and Molecular Geometry

Once the crystal system is identified, the unit cell parameters—the dimensions of the fundamental repeating unit of the crystal—can be precisely measured. For 2-(2-Hydroxy-3-methoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole, the unit cell parameters were determined to be a = 12.226(1) Å, b = 12.226(1) Å, and c = 31.807(3) Å, with a volume of 4754.5(7) ų. najah.edu In the case of 1-(4-methoxyphenyl)-1H-imidazole, the unit cell parameters are a = 8.5663 (12) Å, b = 11.2143 (16) Å, c = 9.1635 (13) Å, and β = 94.448 (2)°, with a volume of 877.6 (2) ų. iucr.org

These studies also reveal the detailed molecular geometry, including bond lengths and bond angles. najah.edu For example, in 1-(4-methoxyphenyl)-1H-imidazole, the angle between the mean planes of the imidazole (B134444) and arene rings is 43.67 (4)°. iucr.org Such geometric details are crucial for understanding the molecule's conformation and reactivity.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
2-(2-Hydroxy-3-methoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole najah.eduTetragonalP4321212.226(1)12.226(1)31.807(3)9090904754.5(7)
1-(4-methoxyphenyl)-1H-imidazole iucr.orgMonoclinicP21/c8.5663(12)11.2143(16)9.1635(13)9094.448(2)90877.6(2)
(E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide nih.govTriclinicP-16.6452(5)7.4466(5)43.403(2)86.250(4)89.193(5)80.484(6)

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., C-H···O, Cl···Cl)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent interactions, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystal. In the crystal structure of 2-(2-Hydroxy-3-methoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole, intermolecular C-H···O hydrogen bonds are responsible for stabilizing the crystal packing. najah.edu Similarly, in two 1-phenyl-1H-imidazole derivatives, weak C-H···N/O interactions are observed. iucr.org The study of these interactions provides insight into how molecules recognize and assemble with one another in the solid state.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. This analysis provides a detailed picture of the interactions that hold the crystal together. For instance, in a copper(II) complex with an imidazole ligand, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing come from H···H (37.9%), C···H (28.2%), and O···H/H···O (21.2%) contacts. nih.gov In another study on N-(4-bromo-3-methoxyphenyl) benzenesulfonamide, Hirshfeld analysis highlighted the importance of C-H···O bonds in the crystal packing. nih.gov This technique offers a quantitative way to understand the complex interplay of forces in the crystalline state.

Vibrational Spectroscopic Techniques

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to the functional groups present in a molecule and can be used to confirm its structure and study intermolecular interactions. The vibrational frequencies of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide have been investigated both experimentally and theoretically, allowing for detailed assignments of the observed vibrational bands. nih.gov In the case of 4-(1H-imidazol-1-yl)benzaldehyde, the FT-IR spectrum shows characteristic bands for the aryl C-H stretching, C=O stretching, and aromatic C=C stretching vibrations. iucr.org These spectroscopic data, often complemented by theoretical calculations, provide a deeper understanding of the molecular structure and bonding in these imidazole derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, FT-IR spectra reveal characteristic vibrational frequencies that confirm the presence of key structural motifs.

For instance, in a study of 2-(2-hydroxy-3-methoxyphenyl)-1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a broad band observed at 3159 cm⁻¹ corresponds to the O-H stretching vibration. tandfonline.com The C-H stretching mode is seen at 2796 cm⁻¹. tandfonline.com The characteristic C=N and C=C stretching vibrations of the imidazole ring are found at 1633 cm⁻¹ and 1541 cm⁻¹, respectively. tandfonline.com Furthermore, C-O stretching vibrations are observed at 1217 cm⁻¹ and 1082 cm⁻¹, while the C-N stretching of the aromatic amine is assigned to the peak at 1386 cm⁻¹. tandfonline.com The presence of the chlorine substituent is confirmed by the C-Cl stretching frequency at 837 cm⁻¹. tandfonline.com

Similarly, for 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, FT-IR analysis provides key insights into its vibrational modes. nih.gov In related imidazole derivatives, the C=N stretching vibration is typically observed around 1623-1633 cm⁻¹, and the N-H stretch appears as a broad band in the region of 3433-3442 cm⁻¹. tandfonline.comrsc.org

The FT-IR spectra of imidazole-based polymers have been normalized to the imidazole content to compare catalytic properties relative to the number of active sites. rsc.org In some modified structures, the disappearance of a band at 1225 cm⁻¹ and the appearance of a new band around 1153-1157 cm⁻¹ can indicate successful chemical transformation. rsc.org

A summary of characteristic FT-IR absorption bands for derivatives of this compound is presented in the interactive table below.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
O-HStretching3159 tandfonline.com
N-HStretching3433-3442 rsc.org
C-HStretching2796 tandfonline.com
C=NStretching1623-1633 tandfonline.comrsc.org
C=C (aromatic)Stretching1541 tandfonline.com
C-OStretching1217, 1082 tandfonline.com
C-NStretching1386 tandfonline.com
C-ClStretching837 tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For derivatives of this compound, the chemical shifts (δ) of the protons are influenced by their electronic environment.

In the ¹H NMR spectrum of 1-(4-methoxyphenyl)-1H-imidazole, the methoxy (B1213986) group protons (OCH₃) appear as a singlet at approximately 3.85 ppm. iucr.org The protons of the imidazole ring typically resonate in the range of 7.20-7.78 ppm. iucr.org The aromatic protons of the methoxyphenyl group show distinct signals, with the protons ortho to the methoxy group appearing at around 6.98 ppm and the protons meta to the methoxy group at about 7.30 ppm, both as doublets. iucr.org

For more complex derivatives, such as 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the aromatic protons of the multiple phenyl rings and the methoxyphenyl group result in a complex multiplet in the aromatic region of the spectrum. rsc.org The N-H proton of the imidazole ring often appears as a broad singlet at a downfield chemical shift, for example, around 13.00 ppm in DMSO-d₆. researchgate.net

The following interactive table summarizes representative ¹H NMR chemical shifts for protons in this compound and its derivatives.

Proton TypeChemical Shift (δ, ppm)MultiplicitySolventReference
Imidazole N-H~13.00sDMSO-d₆ researchgate.net
Imidazole C-H7.20 - 7.78mCDCl₃ iucr.org
Methoxyphenyl OCH₃~3.85sCDCl₃ iucr.org
Methoxyphenyl C-H (ortho to OCH₃)~6.98dCDCl₃ iucr.org
Methoxyphenyl C-H (meta to OCH₃)~7.30dCDCl₃ iucr.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of a 2-(aryl)-1H-imidazole derivative, the carbon atoms of the imidazole ring typically resonate in the range of 115-145 ppm. The carbon atom at the 2-position (C2), being attached to two nitrogen atoms and an aromatic ring, appears at a characteristic downfield chemical shift.

For a 2-(4-methoxyphenyl) substituted benzimidazole (B57391), the carbon of the methoxy group (OCH₃) resonates at approximately 55.7 ppm. rsc.org The carbons of the methoxyphenyl ring show distinct signals, with the carbon bearing the methoxy group appearing at a downfield chemical shift due to the deshielding effect of the oxygen atom.

The interactive table below provides typical ¹³C NMR chemical shift ranges for carbons in this compound derivatives.

Carbon TypeChemical Shift (δ, ppm)Reference
Imidazole C2~145-155 rsc.org
Imidazole C4/C5~115-130 rsc.org
Methoxyphenyl OCH₃~55.7 rsc.org
Methoxyphenyl C-O~159-161 rsc.org
Aromatic Carbons~114-140 rsc.orgrsc.org

Two-Dimensional NMR Applications (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in identifying adjacent protons within the phenyl and imidazole rings. usm.my

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the known ¹H NMR assignments. usm.my

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, a correlation between the methoxy protons and the C3 carbon of the phenyl ring can be observed. usm.my

In the study of 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole, 2D NMR experiments, including COSY, HMQC, and HMBC, were essential for the complete assignment of all proton and carbon signals. usm.my

Inverse ¹H-NMR for Ligand-Protein Interaction Analysis

Inverse ¹H-NMR techniques are employed to study the interactions between a ligand, such as a derivative of this compound, and a protein target. biorxiv.org This method often involves the use of protein deuteration and [¹H-¹H]-NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. biorxiv.org By observing the chemical shift perturbations (CSPs) of the ligand's protons upon binding to the protein, valuable information about the binding mode and the conformation of the ligand in the bound state can be obtained. biorxiv.org This approach is a powerful tool in drug discovery for understanding and optimizing ligand-protein interactions. biorxiv.org

Computational and Theoretical Investigations of 2 3 Methoxyphenyl 1h Imidazole and Its Analogues

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand-protein complex. This computational method calculates the trajectory of atoms and molecules over time, providing a detailed view of conformational changes and the stability of interactions.

The stability of a ligand-protein complex is a critical indicator of the ligand's potential efficacy. MD simulations are employed to assess this stability by monitoring the ligand's behavior within the protein's binding site over a set period, which can range from nanoseconds to microseconds. A stable complex is characterized by the ligand remaining bound in a consistent orientation with minimal deviation from its initial docked pose.

Trajectory analysis involves examining the entire simulation to understand the dynamic movements of both the ligand and the protein. This analysis can reveal important conformational changes in the protein upon ligand binding and the flexibility of different parts of the complex. For instance, in studies of various enzyme inhibitors, MD simulations lasting up to 150 nanoseconds have been used to confirm the stability of the inhibitor-enzyme binding systems. researchgate.net A consistent and stable trajectory suggests a strong and favorable binding interaction, which is a desirable characteristic for a potential drug candidate. Enhanced sampling methods like Binding Pose Metadynamics (BPMD) can also be utilized to efficiently assess the stability of ligand binding poses in solution, helping to distinguish between stable and unstable conformations. nih.gov

RMSD and RMSF are key metrics derived from MD simulation trajectories to quantify the stability and flexibility of the system. github.io

Root Mean Square Deviation (RMSD) measures the average deviation of a selection of atoms (e.g., the protein backbone or the ligand's heavy atoms) over time from a reference structure. github.io A plot of RMSD versus time indicates how much the protein or ligand structure has changed during the simulation. A plateau in the RMSD curve suggests that the system has reached equilibrium and is stable. github.io For example, in simulations of hSGLT2 inhibitor complexes, stable RMSD values for the ligands were observed after an initial fluctuation, indicating the formation of a stable binding complex. researchgate.net

Root Mean Square Fluctuation (RMSF) quantifies the fluctuation of individual residues or atoms around their average position throughout the simulation. mdanalysis.org This analysis helps to identify the more flexible or mobile regions of a protein. nih.gov High RMSF values in specific loops or domains of a protein might indicate their involvement in ligand binding or conformational changes. Conversely, low RMSF values for residues in the binding pocket suggest that the ligand has a stabilizing effect. researchgate.net In studies of hSGLT2 inhibitors, both a reference compound and novel imidazole (B134444) analogues exhibited similar and stable RMSF distributions, indicating they could effectively fix most of the key residues in the binding site. researchgate.net

Table 1: Example RMSD values for hSGLT2-inhibitor complexes from a 150 ns MD simulation. researchgate.net
ComplexAverage RMSD (Å) in last 10 ns
hSGLT2-Canagliflozin3.195
hSGLT2-NSC6792073.178
hSGLT2-TCM_Piperenol_A2.973

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries and providing hypotheses about how a ligand might interact with its receptor. nih.gov

A primary goal of molecular docking is to predict the binding mode (the specific pose) and the binding affinity of a ligand to a protein. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov The scoring function estimates the binding free energy, with lower energy scores typically indicating more favorable binding.

For various imidazole-based compounds, molecular docking has been successfully used to predict their binding affinities against different targets. For instance, studies on 1,5-Diphenyl-2,4-disubstituted-1H-imidazole derivatives against protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) have yielded binding energy values that help to rank the potential efficacy of the compounds. researchgate.net These predictions are crucial for prioritizing which analogues should be synthesized and tested in vitro. The accuracy of these predictions can be further enhanced by combining docking with MD simulations and more rigorous free energy calculation methods. nih.govbiorxiv.org

Table 2: Molecular Docking Results for 1,5-Diphenyl-2,4-disubstituted-1H-imidazole Analogues. researchgate.net
CompoundProtein Tyrosine Kinase (2HCK)Peroxiredoxin (1HD2)
Binding Energy (kcal/mol)Estimated Ki (µM)Binding Energy (kcal/mol)Estimated Ki (µM)
MB2-7.135.98-6.0536.45
MB15-6.5416.10-6.1332.15
UB2-7.205.28-6.0039.73
MB3-6.6812.77-6.2127.98
MB10-6.3731.58-5.4994.09
MB6-7.126.04-5.6078.77
UB3-5.7264.49-5.5486.72
α-Tocopherol (Standard)-5.6078.46-3.911.35 mM

Beyond predicting affinity, molecular docking is instrumental in identifying the specific amino acid residues within the binding site that form key interactions with the ligand. Understanding these interactions is vital for explaining the ligand's mechanism of action and for designing new analogues with improved specificity and potency.

Docking studies of imidazole derivatives have revealed interactions with crucial residues in various protein targets. For example, in a study of novel imidazole derivatives as antibacterial agents, docking was used to investigate how the compounds bind to the bacterial FabH–CoA complex in E. coli. nih.gov Similarly, docking of inhibitors into the hSGLT2 protein identified key residues such as Asn75, Glu99, Arg267, and Tyr290 as being critical for binding. researchgate.net This information allows for targeted modifications to the ligand structure to enhance interactions with these specific residues.

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Molecular docking programs analyze and visualize these interactions, which include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like an N-H group on the imidazole ring) and an acceptor (like a carbonyl oxygen on a protein residue). They are often critical for binding affinity and specificity. nih.gov

Pi-Pi Stacking: This interaction occurs between aromatic rings, such as the phenyl group of 2-(3-Methoxyphenyl)-1H-imidazole and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

C-H···π Interactions: These are weaker interactions between a C-H bond and a π-system, which have been shown to contribute to the stability of crystal structures of imidazole derivatives. researchgate.net

Quantum chemical studies have shown that the imidazole ring is uniquely capable of participating in a variety of non-covalent interactions through its NH group, pyridine-like nitrogen, and π-system. nih.gov The formation of one type of interaction can cooperatively enhance another, highlighting the complex interplay of forces that stabilize the bound state. nih.gov Docking analyses provide a detailed map of these interactions, guiding medicinal chemists in optimizing ligand design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new, unsynthesized compounds and in understanding the structural features crucial for their biological effects.

For imidazole derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including as anticancer, antifungal, and enzyme inhibitors. tandfonline.comnih.gov A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties.

Key Molecular Descriptors in QSAR Models:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, the electrostatic potential around the nitrogen atoms of the imidazole ring can be crucial for receptor interaction. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area, as well as steric parameters (e.g., Taft's Es), are used to model how the molecule fits into a biological target. nih.govnih.gov

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (LogP), is critical for its ability to cross cell membranes. Hydrophobic fields are a key component in 3D-QSAR methods like CoMFA.

Topological Descriptors: These are numerical indices derived from the 2D representation of a molecule, describing its connectivity and branching.

A hypothetical QSAR model for a series of 2-aryl-1H-imidazole analogues might reveal that substitutions on the phenyl ring significantly influence activity. For example, the position and nature of a substituent like the methoxy (B1213986) group in this compound could be found to be critical. A QSAR model could quantify whether electron-donating or electron-withdrawing groups at specific positions enhance or diminish the biological response.

Table 1: Example of Descriptors Used in QSAR Studies of Imidazole Analogues

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Activity
Electronic HOMO EnergyRelates to the molecule's ability to donate electrons.
Electrostatic PotentialIndicates regions likely to engage in electrostatic interactions.
Steric Molar Refractivity (MR)Relates to molecular volume and polarizability.
Sterimol ParametersQuantifies the steric bulk of substituents in specific directions.
Hydrophobic LogPMeasures the overall lipophilicity of the molecule.
Topological Wiener IndexDescribes molecular branching and compactness.

This table is illustrative and based on general QSAR principles for heterocyclic compounds.

The development of a statistically robust QSAR model, validated by internal and external prediction sets, can guide the synthesis of new analogues of this compound with potentially enhanced activity. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In drug discovery, it is often paired with virtual screening, a technique used to search large libraries of virtual compounds to identify those most likely to bind to a biological target. bohrium.com

For a compound like this compound, cheminformatics tools can be used to analyze its structural features in the context of large chemical databases. This can help in identifying its potential as a "scaffold" for building new libraries of compounds with desired properties.

Virtual Screening Approaches:

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the biological target is unknown, but a set of active molecules has been identified. A pharmacophore model is often generated from these active compounds. A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. dovepress.comunina.it A virtual library can then be screened to find molecules that match this pharmacophore. For this compound, a pharmacophore model might include the imidazole ring as a hydrogen bond donor/acceptor feature and the methoxyphenyl group as a hydrophobic or aromatic feature.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or NMR, for example), molecular docking can be used. tandfonline.com This technique predicts the preferred orientation and binding affinity of a ligand when bound to the target. A library of compounds can be "docked" into the active site of the protein, and the results are scored based on predicted binding energy. Compounds with the best scores are then selected for experimental testing.

Table 2: Hypothetical Virtual Screening Workflow for this compound Analogues

StepDescriptionTools/Methods UsedDesired Outcome
1. Library Preparation A virtual library of analogues based on the this compound scaffold is generated or sourced from commercial databases.Chemical drawing software, database management systems (e.g., ZINC database).A diverse set of virtual compounds for screening.
2. Pharmacophore Modeling (LBVS) A 3D pharmacophore model is created based on known active imidazole derivatives. nih.govSoftware like Discovery Studio, MOE, or LigandScout.A query model representing key interaction features.
3. Molecular Docking (SBVS) Compounds are docked into the active site of a known or homology-modeled protein target.Software like AutoDock, Glide, or GOLD. tandfonline.comA ranked list of compounds based on predicted binding affinity.
4. Filtering and Selection The screened hits are filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and visual inspection.ADMET prediction tools, molecular visualization software.A smaller, manageable set of high-priority candidates for synthesis and biological testing.

This table represents a generalized workflow and is not based on a specific published study of the title compound.

Through these in silico methods, researchers can efficiently explore a vast chemical space, prioritize compounds for synthesis, and accelerate the discovery of new therapeutic agents based on the this compound structure. bohrium.com

Exploration of Biological Activities and Molecular Mechanisms of 2 3 Methoxyphenyl 1h Imidazole in Vitro and in Silico Studies

Enzyme Inhibition Potentials and Mechanisms

Research has explored the inhibitory effects of 2-(3-Methoxyphenyl)-1H-imidazole and its derivatives on several classes of enzymes, including sirtuins and various kinases. These enzymes are crucial regulators of cellular processes, and their dysregulation is often associated with diseases like cancer and inflammatory disorders.

Sirtuin Isoform Modulation

Sirtuins are a family of NAD+-dependent deacetylases that play a critical role in cellular homeostasis, and their modulation is a promising therapeutic strategy. nih.gov Imidazole (B134444) derivatives are being investigated as potential regulators of sirtuin activity. nih.gov

Studies have shown that certain imidazole-containing compounds can act as inhibitors of sirtuin isoforms. The inhibitory mechanism often involves competition at the acylated substrate binding site or the NAD+ binding site. mdpi.comrsc.org For instance, the well-characterized inhibitor cambinol (B1668241), a β-naphthol derivative, demonstrates non-selective inhibition of SIRT1 and SIRT2. nih.gov Analogs of cambinol have been developed to achieve improved selectivity for specific sirtuin isoforms, such as SIRT1, SIRT2, or SIRT3. mdpi.com Nicotinamide, a natural byproduct of the sirtuin deacetylation reaction, also acts as a non-competitive inhibitor of SIRT1 and a mixed non-competitive inhibitor of SIRT3. nih.govnih.gov

While direct inhibitory data for this compound on specific sirtuin isoforms (Sirt1, Sirt2, Sirt3, Sirt5, Sirt6, Sirt7) is not extensively detailed in the provided context, the general potential of the imidazole scaffold to interact with and modulate sirtuins is an active area of research. nih.gov The diverse functions and localizations of sirtuin isoforms—SIRT1, SIRT6, and SIRT7 being primarily nuclear, SIRT2 cytosolic, and SIRT3, SIRT4, and SIRT5 mitochondrial—underscore the importance of developing isoform-selective modulators. nih.govmdpi.com

Table 1: Investigated Sirtuin Isoforms and the General Role of Imidazole Derivatives

Sirtuin IsoformCellular LocalizationGeneral FunctionRole of Imidazole Derivatives
Sirt1 Primarily NuclearDeacetylation of histones and non-histone proteins, involved in metabolism, DNA repair, and inflammation.Investigated as potential inhibitors. nih.govnih.gov
Sirt2 Primarily CytosolicDeacetylation of proteins like α-tubulin, involved in cell cycle control.Investigated as potential inhibitors. nih.govresearchgate.net
Sirt3 MitochondrialMajor mitochondrial deacetylase, regulates metabolic enzymes.Investigated as potential inhibitors. mdpi.comnih.gov
Sirt5 MitochondrialPrimarily a desuccinylase and deglutarylase.Investigated as potential inhibitors. mdpi.com
Sirt6 Primarily NuclearInvolved in DNA repair and genome stability.General sirtuin modulator target. mdpi.com
Sirt7 Primarily NuclearInvolved in ribosome biogenesis.General sirtuin modulator target. mdpi.com

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.govnih.gov Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.gov

Direct studies on this compound are limited, but research on structurally analogous compounds highlights the significance of the 3-methoxyphenyl (B12655295) group for XO inhibition. In a study of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, it was observed that substituting a methoxy (B1213986) group at the meta-position of the phenyl ring was more advantageous for inhibitory activity than substitutions at the ortho or para positions. nih.gov This suggests that the specific meta-positioning of the methoxy group, as found in this compound, is a favorable feature for binding to and inhibiting xanthine oxidase. Another study on 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives also yielded potent XO inhibitors, although the substitution pattern on the phenyl ring varied. nih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of Related Compounds

Compound Series Most Potent Compound Example IC50 Value (µM) Inhibition Type Source
1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives Compound 16 (specific structure not detailed) 0.006 Mixed nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, where it catalyzes the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

There is no specific information available in the reviewed scientific literature regarding the in vitro evaluation of this compound as an acetylcholinesterase inhibitor.

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.gov Inhibiting these enzymes is a well-established therapeutic approach for managing type 2 diabetes mellitus by controlling post-meal blood sugar levels. nih.gov

While direct testing of this compound has not been reported, studies on related heterocyclic structures indicate that the imidazole scaffold can serve as a basis for glycosidase inhibitors. For example, various derivatives of imidazole, benzimidazole (B57391), and triazole have demonstrated inhibitory activity against both α-amylase and α-glucosidase. nih.govnih.govresearchgate.netresearchgate.net Research on 4,5-diphenylimidazole-2-thione showed non-competitive inhibition against both enzymes. researchgate.net Furthermore, different benzimidazole-containing thiazole (B1198619) analogs have also been identified as potent inhibitors of these enzymes. researchgate.net

Table 2: Glycosidase Inhibitory Activity of Related Imidazole Derivatives

Compound Target Enzyme Inhibition Type Kᵢ Value (M) Source
4,5-diphenylimidazole-2-thione α-Glucosidase Non-competitive 3.5 x 10⁻⁵ researchgate.net

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is therefore a target for developing agents to combat such infections. nih.gov

Specific inhibitory data for this compound against urease is not available. However, studies on related structures underscore the potential contribution of the methoxyphenyl group to this activity. Research on imidazole-fused-pyridine derivatives containing oxazole (B20620) showed that the presence of electron-donating methoxy (–OCH₃) groups enhanced the urease inhibitory potential. nih.gov One analog with a dimethoxy substitution was identified as an outstanding urease inhibitor within its series. nih.gov This suggests that the methoxy group is an important feature for the inhibitory activity of this class of compounds. nih.gov

Other Enzyme Targets in Inflammatory and Viral Pathways

Inflammatory responses involve complex signaling cascades often mediated by kinases. kjpp.net A compound structurally related to this compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), has been studied for its anti-inflammatory properties. kjpp.netkoreascience.kr This compound contains the same 3-methoxyphenyl moiety.

In vitro and in silico studies demonstrated that MPP suppresses inflammatory responses in macrophage-like cells by inhibiting key upstream signaling kinases. kjpp.netkoreascience.kr Specifically, MPP was found to block the activation of Src and Syk kinases. kjpp.netkoreascience.kr Src and Syk are non-receptor tyrosine kinases that play crucial roles in initiating signaling from various immune receptors, leading to the activation of downstream pathways like NF-κB, which drives the expression of pro-inflammatory genes. kjpp.netnih.gov MPP was shown to suppress the phosphorylation of these kinases, thereby inhibiting the entire inflammatory cascade. kjpp.netkoreascience.kr Other research has also identified compounds with a methoxyphenyl group as inhibitors of Src kinase activity. nih.govselleckchem.com

Table 3: Inhibitory Action of a Structurally Related Compound on Inflammatory Kinases

Compound Target Kinases Biological Effect Cell Line Source

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial potential of this compound and its derivatives has been a subject of scientific inquiry, with studies exploring its efficacy against a range of pathogenic microorganisms.

Antibacterial Spectrum Against Gram-Positive Strains

Research into the antibacterial effects of imidazole derivatives has shown activity against various Gram-positive bacteria. While specific data for this compound is not extensively detailed in the provided results, the broader class of imidazole-containing compounds has demonstrated inhibitory effects. For instance, some imidazole derivatives have been evaluated against Staphylococcus aureus, Bacillus subtilis, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The continued prevalence of infections caused by MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) presents a significant clinical challenge, driving the search for new antimicrobial agents. nih.gov Probiotic strains like Bacillus subtilis have been shown to produce compounds with potent antibiofilm activity against S. aureus. marquette.edu

Compound/DerivativeBacterial StrainActivity (e.g., MIC, Zone of Inhibition)Reference
Imidazole DerivativeStaphylococcus aureusModerate Activity researchgate.net
Imidazole DerivativeBacillus subtilisModerate Activity nih.gov
Metronidazole/1,2,3-triazole conjugateStaphylococcus aureusIC50: 1.4 μM nih.gov
Metronidazole/1,2,3-triazole conjugateStaphylococcus epidermidisIC50: 1.4 μM nih.gov

Antibacterial Spectrum Against Gram-Negative Strains

The activity of imidazole derivatives extends to Gram-negative bacteria, which are often more resistant to antibiotics due to their complex outer membrane. nih.gov Studies have investigated the effects of such compounds on pathogens like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govnih.gov For example, certain metronidazole/1,2,3-triazole hybrids have shown potent activity against E. coli and P. aeruginosa. nih.gov Similarly, some imidazopyridine derivatives have demonstrated activity against Klebsiella pneumoniae. mdpi.com

Compound/DerivativeBacterial StrainActivity (e.g., MIC, Zone of Inhibition)Reference
Imidazole DerivativeEscherichia coliModerate Activity nih.gov
Imidazole DerivativePseudomonas aeruginosaGood Activity researchgate.net
Metronidazole/1,2,3-triazole conjugateEscherichia coliIC50: 360 nM nih.gov
Metronidazole/1,2,3-triazole conjugateP. aeruginosaIC50: 710 nM nih.gov
Imidazopyridine derivativeKlebsiella pneumoniaeMIC: 4.8 µg/mL mdpi.com

Antifungal Efficacy Against Fungal Pathogens

The imidazole core is a well-known pharmacophore in antifungal drug discovery. proquest.com Research has demonstrated the efficacy of imidazole derivatives against various fungal pathogens, including Candida albicans and Trichophyton rubrum. nih.govnih.govplos.org C. albicans is a major opportunistic fungal pathogen, while T. rubrum is a common cause of superficial skin infections. nih.govplos.org Some imidazole derivatives have shown significant antifungal activity, with Minimum Inhibitory Concentration (MIC) values indicating their potential as antifungal agents. proquest.com For instance, certain chalcones have been found to be effective against T. rubrum with MICs ranging from 0.015 to 1.25 µg/mL. sbq.org.br

Table 3: Antifungal Activity of Imidazole and Related Derivatives (Note: This table represents data for the broader class of compounds and does not have specific values for this compound.)

Compound/DerivativeFungal PathogenActivity (e.g., MIC)Reference
Imidazole DerivativeCandida albicansModerate Activity researchgate.net
2-thiohydantoin derivativeTrichophyton rubrum- researchgate.net
p-AminochalconesTrychophyton rubrumMIC: 0.015 to 1.25 µg/mL sbq.org.br

Antiparasitic Activity, Including Antimalarial Properties

The imidazole scaffold has also been explored for its antiparasitic potential, particularly against the malaria parasite, Plasmodium falciparum. researchgate.net The emergence of drug-resistant strains of P. falciparum necessitates the discovery of new antimalarial agents. nih.gov Several studies have reported on the synthesis and in vitro antiplasmodial activity of imidazole and benzimidazole derivatives. researchgate.netmalariaworld.org Some of these compounds have shown promising activity, with IC50 values in the nanomolar to low micromolar range. nih.govmdpi.com

Table 4: Antimalarial Activity of Imidazole Derivatives against Plasmodium falciparum (Note: This table represents data for the broader class of compounds and does not have specific values for this compound.)

Compound/DerivativePlasmodium falciparum StrainActivity (IC50)Reference
Naphthoquinonyl-1,2,3-triazole derivative 3jF-32 Tanzania (chloroquine sensitive)1.2 µM mdpi.com
Naphthoquinonyl-1,2,3-triazole derivative 3sF-32 Tanzania (chloroquine sensitive)0.8 µM mdpi.com
3-Hydroxypropanamidine derivative 223D7 (chloroquine-sensitive)5 nM nih.gov
3-Hydroxypropanamidine derivative 22Dd2 (multidrug-resistant)12 nM nih.gov

Anticancer and Antiproliferative Studies (In Vitro)

The investigation of imidazole-based compounds as potential anticancer agents has yielded promising results, with many derivatives exhibiting cytotoxicity against various cancer cell lines. nih.gov

Cytotoxicity and Growth Inhibition in Various Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxic effects of imidazole derivatives on a diverse panel of human cancer cell lines. These include lung carcinoma (A549), breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), neuroblastoma (SH-SY5Y), triple-negative breast cancer (MDA-MB-231), pancreatic cancer (MIA PaCa-2), oral squamous cell carcinoma (H357), and colorectal adenocarcinoma (Caco-2, SW480). nih.govimedpub.comnih.govnih.govnih.gov

For example, various substituted 2,4,5-triphenyl-1H-imidazole derivatives have been evaluated for their antiproliferative activity against the A549 cell line. imedpub.com Some imidazole derivatives have also shown potent cytotoxicity against MCF-7, HCT-116, and HepG2 cell lines. nih.gov One study reported a novel quinoline (B57606) derivative with IC50 values of 9.96 µg/mL, 3.1 µg/mL, 3.3 µg/mL, and 23 µg/mL against A549, MCF-7, HepG2, and HCT-116 cells, respectively. nih.gov Furthermore, a benzoyl-imidazole derivative displayed potent activity against SW480, HCT116, and Caco-2 cells with IC50 values in the nanomolar range. nih.gov

Compound/DerivativeCancer Cell LineActivity (e.g., IC50)Reference
2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenolA549 (non-small cell lung carcinoma)15 µM imedpub.com
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7 (breast cancer)< 5 µM nih.gov
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHepG2 (hepatocellular carcinoma)< 5 µM nih.gov
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHCT-116 (colon carcinoma)< 5 µM nih.gov
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazoleSW480 (colorectal cancer)27.42 nM nih.gov
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazoleHCT116 (colorectal cancer)23.12 nM nih.gov
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazoleCaco-2 (colorectal cancer)33.14 nM nih.gov

Anti-inflammatory Response Modulation (In Vitro)

Chronic inflammation is linked to the development and progression of various diseases, including cancer. Key inflammatory pathways, such as the one involving p38 MAP kinase, are crucial for the production of pro-inflammatory cytokines like TNF-α and interleukins. researchgate.net Therefore, inhibitors of these pathways have significant therapeutic potential.

Several studies have synthesized and evaluated imidazole derivatives for their anti-inflammatory properties. nih.gov In one study, a series of di- and tri-substituted imidazoles were synthesized and tested for their in vivo anti-inflammatory activity, with several compounds showing good efficacy (49.58% to 58.02% inhibition) with minimal gastrointestinal side effects. nih.gov

In vitro assays, such as the inhibition of albumin denaturation, are commonly used to screen for anti-inflammatory activity. acs.orgnih.gov A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were screened using this method and showed dose-dependent anti-inflammatory activity. acs.orgnih.gov Subsequent testing for p38 MAP kinase inhibitory activity identified a lead compound with an IC50 value of 403.57 ± 6.35 nM, demonstrating that the imidazole scaffold can be effectively utilized to design potent inhibitors of key inflammatory enzymes. nih.gov

Inhibition of Inflammatory Mediators and Pathways

The imidazole nucleus is a core component of many compounds designed as anti-inflammatory agents. nih.gov These molecules often function by inhibiting pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, which are pivotal in inflammatory conditions such as rheumatoid arthritis. nih.gov Substituted imidazoles have been investigated for their ability to suppress these key mediators, suggesting a potential mechanism for their anti-inflammatory effects. While direct studies on this compound's effect on specific cytokines are not extensively detailed in the provided results, the broader class of imidazole-based compounds is recognized for this activity. nih.govnih.gov

Cellular Pathway Interventions (e.g., p38 MAP kinase)

A significant focus of anti-inflammatory drug discovery has been the inhibition of the p38 mitogen-activated protein (MAP) kinase pathway. nih.gov This pathway plays a crucial role in the production of inflammatory cytokines. nih.gov The initial discovery of tri-substituted imidazoles as potent p38 MAP kinase inhibitors sparked extensive research in this area. nih.gov Although these initial compounds had limitations, they established the imidazole scaffold as a viable starting point for developing more selective inhibitors. nih.gov Subsequent research has led to the synthesis of novel imidazole derivatives that demonstrate inhibitory activity against p38 MAP kinase in vitro, validating this cellular pathway as a key target for the anti-inflammatory action of this class of compounds. acs.org

Antioxidant Activity Assessment (In Vitro)

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Compounds that can neutralize these reactive species are of significant therapeutic interest.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of chemical compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govresearchgate.net In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical results in a measurable color change. nih.govresearchgate.net

Studies on various imidazole derivatives have demonstrated their capacity to act as effective radical scavengers. For instance, certain benzimidazole-2-thione hydrazones showed potent scavenging activity in both DPPH and ABTS assays. bas.bg Similarly, other research on bifunctional 2H-imidazole-derived phenolic compounds confirmed their antioxidant properties through DPPH and other assays. nih.govmdpi.com The presence of substituents, such as hydroxyl or methoxy groups on the phenyl ring, can significantly influence this activity. bas.bgnih.gov For example, in a study of benzimidazole hydrazones, shifting a hydroxyl group from the 2-position to the 3- or 4-position on the phenyl ring led to a roughly 20-fold increase in antioxidant activity in the FRAP assay. nih.gov

Table 1: Antioxidant Activity of Selected Hydrazone Derivatives This table is representative of data for related compound classes and illustrates the impact of substituent positioning on antioxidant capacity.

Compound (Aryl Group) DPPH Assay (µmolTE/g) FRAP Assay (µmolTE/g) ORAC Assay (µmolTE/g)
2-hydroxyphenyl (3) 6.7 ± 0.2 11.4 ± 0.5 118.8 ± 3.4
3-hydroxyphenyl (4) 10.1 ± 0.4 227.4 ± 4.5 185.3 ± 5.6
4-hydroxyphenyl (5) 11.2 ± 0.3 245.5 ± 5.2 201.2 ± 4.8
Ferulic Acid (Control) 4379.0 ± 9.8 6872.6 ± 9.7 15906.4 ± 14.2

Data adapted from a study on benzimidazole hydrazones, demonstrating structure-activity relationships. nih.gov

Mechanisms of Antioxidant Action

The antioxidant activity of imidazole derivatives can occur through several mechanisms, including hydrogen atom transfer (HAT) or single electron transfer (SET). bas.bg The specific mechanism often depends on the compound's structure and the polarity of the medium. bas.bg Density Functional Theory (DFT) studies on related compounds suggest that the presence of hydroxyl or amide groups can facilitate hydrogen atom donation to free radicals. bas.bg The conjugation between the imidazole ring and a polyphenolic fragment can also enhance antiradical capacity by favoring the hydrogen transfer mechanism. nih.govnih.gov

Corrosion Inhibition Studies (Applicable to 2-(3-Methoxyphenyl)-4,5-diphenyl-1H-imidazole)

Beyond biological applications, imidazole derivatives are recognized for their effectiveness as corrosion inhibitors for metals and alloys, particularly for mild steel in acidic or saline environments. electrochemsci.orgdntb.gov.ua This property is attributed to the ability of the organic molecules to adsorb onto the metal surface, forming a protective barrier.

Adsorption Behavior and Isotherm Models (e.g., Langmuir adsorption isotherm)

The effectiveness of an inhibitor is closely linked to its adsorption characteristics on the metal surface. The process is often studied using various adsorption isotherm models, such as Langmuir, Temkin, and Freundlich, to understand the inhibitor-surface interaction. electrochemsci.orggssrr.org

For a related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1-vinyl-1H-imidazole, studies showed that its adsorption on a mild steel surface followed the Langmuir adsorption isotherm. electrochemsci.org This model assumes the formation of a monolayer of the inhibitor on the metal surface. electrochemsci.org The spontaneity of the adsorption process is indicated by a negative value for the free Gibbs adsorption energy (ΔG°ads). electrochemsci.org A study on a similar imidazole derivative, 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine, also found that its adsorption was best described by the Langmuir model, with a ΔG°ads value of -34.04 kJ/mol, suggesting a spontaneous process involving both physical (electrostatic) and chemical (covalent) interactions. gssrr.org

Table 2: Adsorption Parameters for Imidazole-Based Corrosion Inhibitors

Compound Adsorption Isotherm Model Linear Regression (R²) Free Gibbs Adsorption Energy (ΔG°ads)
4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine Langmuir 0.9738 -34.04 kJ/mol
4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine Temkin 0.8694 N/A

Data from a study on carbon steel in 1% NaCl solution. gssrr.org

Formation of Inhibitor Films on Metal Surfaces

The primary mechanism by which organic compounds like imidazole derivatives prevent corrosion is through the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment. The formation and nature of this film are critical to the inhibitor's effectiveness.

The process begins with the adsorption of the inhibitor molecules onto the metal surface. Imidazole compounds are particularly effective due to the presence of nitrogen atoms in the heterocyclic ring, which can readily coordinate with metal atoms. The adsorption can occur through two main mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, where the metal surface is typically positively charged, anions from the acid (e.g., Cl⁻) first adsorb onto the surface, creating a negatively charged layer that facilitates the adsorption of the protonated inhibitor (cation).

Chemisorption: This involves the formation of a coordinate-type bond between the lone pair of electrons on the nitrogen atoms of the imidazole ring and the vacant d-orbitals of the metal atoms. This type of adsorption results in a more stable and robust inhibitor film.

Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) are commonly used to confirm the formation and composition of these inhibitor films on metal surfaces. nih.govnih.gov

Electrochemical Corrosion Monitoring (e.g., EIS, PDP)

To evaluate the performance of a corrosion inhibitor, electrochemical techniques are indispensable. They provide quantitative data on the rate of corrosion and the effectiveness of the inhibitor. The most common methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization (PDP)

PDP measurements involve changing the potential of the metal electrode and measuring the resulting current. This provides information about both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. A typical PDP curve shows the relationship between the applied potential and the logarithm of the corrosion current density.

From the PDP curve, several key parameters can be determined:

Corrosion Potential (Ecorr): The potential at which the rate of the anodic reaction equals the rate of the cathodic reaction.

Corrosion Current Density (icorr): A measure of the corrosion rate. A lower icorr value in the presence of an inhibitor indicates effective corrosion protection.

Tafel Slopes (βa and βc): These relate to the kinetics of the anodic and cathodic reactions, respectively. Changes in the Tafel slopes upon addition of an inhibitor can provide insights into its mechanism of action (i.e., whether it affects the anodic, cathodic, or both reactions).

The inhibition efficiency (%IE) can be calculated from the icorr values with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the processes occurring at the metal/electrolyte interface. It involves applying a small amplitude AC potential signal over a range of frequencies and measuring the impedance response.

The data is typically presented as Nyquist and Bode plots:

Nyquist Plot: Shows the relationship between the real (Z') and imaginary (-Z'') components of the impedance. For a corrosion process, this often appears as a semicircle. The diameter of the semicircle is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger semicircle diameter in the presence of an inhibitor signifies better corrosion protection.

Bode Plot: Displays the impedance modulus (|Z|) and the phase angle as a function of frequency. A higher impedance modulus at low frequencies and a broader phase angle peak are indicative of a more protective surface film.

EIS data can be fitted to an equivalent electrical circuit (EEC) model to quantify the properties of the inhibitor film, such as its resistance and capacitance. For instance, an increase in film resistance (Rf) and a decrease in double-layer capacitance (Cdl) upon inhibitor addition suggest the formation of a thicker or more compact protective layer. researchgate.net

The table below illustrates typical data obtained from electrochemical studies on imidazole-based corrosion inhibitors, which would be analogous to the data expected from studies on this compound.

TechniqueParameterUninhibited SolutionInhibited SolutionImplication of Change
PDP Corrosion Current Density (icorr)HighLowReduced corrosion rate
Corrosion Potential (Ecorr)-ShiftedIndicates inhibitor's effect on anodic/cathodic reactions
EIS Charge Transfer Resistance (Rct)LowHighIncreased resistance to corrosion
Double Layer Capacitance (Cdl)HighLowFormation of a protective film displacing water molecules

These electrochemical methods provide a robust framework for quantifying the effectiveness of a corrosion inhibitor and elucidating its mechanism of action at the metal-solution interface. nih.govresearchgate.net

Structure Activity Relationship Sar Analysis of 2 3 Methoxyphenyl 1h Imidazole Derivatives

Correlating Substituent Effects with Biological Potency

The electronic properties of substituents added to the 2-(3-Methoxyphenyl)-1H-imidazole scaffold are a primary determinant of biological potency. The introduction of various functional groups can alter the molecule's electron density, lipophilicity, and hydrogen bonding capacity, thereby affecting its binding affinity to target proteins or enzymes.

Research on related heterocyclic structures provides a framework for understanding these effects. For instance, studies on benzimidazole (B57391) derivatives have shown that modifying substituents on the phenyl ring at the C2 position significantly alters activity. Replacing a trifluoromethyl (-CF3) group with less electron-withdrawing groups like tert-butyl, methyl, or fluorine has been observed to decrease antagonist activity on certain receptors. nih.gov Similarly, in a series of 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives, the presence of electron-withdrawing groups, such as nitro (-NO2) and fluorine (-F), was found to enhance inhibitory activity against butyrylcholinesterase. nih.gov

These findings suggest a clear correlation: the electronic nature of the substituent directly modulates the biological response. Electron-withdrawing groups can enhance interactions by modifying the acidity of the imidazole (B134444) N-H proton or by participating in specific polar interactions within a binding pocket. Conversely, electron-donating groups may increase potency if the target receptor has an electron-deficient region.

The following table illustrates how hypothetical variations in substituents on the phenyl ring of this compound derivatives could influence their inhibitory concentration (IC50), a measure of potency.

Table 1: Effect of Electron-Donating and Electron-Withdrawing Substituents on Biological Potency

Compound Substituent (R) at C4' Electronic Effect Hypothetical IC50 (µM)
1a -H Neutral 15.2
1b -OCH₃ Donating 22.5
1c -CH₃ Donating 18.9
1d -Cl Withdrawing 8.7

| 1e | -NO₂ | Withdrawing | 3.1 |

Impact of Aromatic Ring Substitutions on Activity Profiles

The position of substituents on the aromatic (methoxyphenyl) ring is as critical as their electronic nature. The specific location—ortho, meta, or para—relative to the imidazole ring can dramatically alter the molecule's conformation and how it fits into a biological target.

Studies on analogous compounds have consistently demonstrated the importance of substitution patterns. For example, in a series of 1,5-dihydrobenzo[e] researchgate.netacs.orgoxazepin-2(3H)-one analogues, substitution at the meta-position of the aryl group was found to be essential for activity. mdpi.com In other research involving imidazole-coumarin conjugates, attaching substituents such as chlorine, fluorine, or methyl groups to the coumarin (B35378) ring led to a substantial increase in potency against the hepatitis C virus. mdpi.com Furthermore, research on 3-(trimethoxyphenyl)-2(3H)-thiazole thiones, designed as combretastatin (B1194345) analogs, revealed that a 4-methyl substituted analog exhibited the highest cytotoxic activity against several cancer cell lines. nih.gov The introduction of an ortho-chlorine substituent in certain triphenyl imidazole derivatives was also shown to increase antiproliferative effects. researchgate.net

These examples underscore that the activity profile is not determined by the substituent alone but by its precise placement on the aromatic ring. This positional dependence is often due to steric factors or the requirement for a specific orientation to engage in key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target.

The table below demonstrates the potential impact of the substitution pattern on the methoxyphenyl ring of this compound derivatives.

Table 2: Influence of Substituent Position on the Phenyl Ring on Activity

Compound Substituent Position on Phenyl Ring Hypothetical Relative Activity (%)
2a -Cl Ortho (C2') 75
2b -Cl Meta (C3') 50
2c -Cl Para (C4') 100
2d -F Ortho (C2') 80

| 2e | -F | Para (C4') | 95 |

Stereochemical Influences on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in molecular recognition. When a molecule can exist as multiple stereoisomers (e.g., enantiomers or diastereomers), these isomers often exhibit different biological activities. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.

For this compound derivatives, the introduction of a chiral center—for instance, through an alkyl substituent on the imidazole ring or a chiral side chain—would result in stereoisomers. It is highly probable that one isomer would exhibit greater potency than the other due to a more favorable "fit" within the binding site of its biological target.

While specific stereochemical studies on this exact compound are not widely documented, the principle is a cornerstone of medicinal chemistry. Computational methods like molecular docking and molecular dynamics simulations are often employed to predict and rationalize these differences. nih.gov These techniques can model the interaction between a ligand and its receptor, providing insights into the preferred spatial orientation for optimal binding. Such analyses can reveal, for example, that one enantiomer can form a critical hydrogen bond that its mirror image cannot, explaining a significant difference in biological activity. Therefore, the stereochemical configuration is a key factor that must be considered in the design and synthesis of potent and selective this compound derivatives.

Future Research Directions and Translational Perspectives for 2 3 Methoxyphenyl 1h Imidazole

Development of Next-Generation Analogues with Enhanced Selectivity

A primary focus of future research will be the rational design and synthesis of next-generation analogues of 2-(3-methoxyphenyl)-1H-imidazole with enhanced selectivity for specific biological targets. The imidazole (B134444) ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a privileged structure in medicinal chemistry. nih.govnih.gov By systematically modifying the substitution pattern on both the imidazole and phenyl rings, researchers can fine-tune the molecule's affinity and selectivity for particular enzymes or receptors.

For instance, the introduction of different functional groups at the ortho- or para-positions of the phenyl ring could significantly impact the molecule's interaction with target proteins. Studies on related tri-aryl imidazole derivatives have shown that ortho-substituents can confer high selectivity, with a 2-methoxy-phenyl group demonstrating excellent selectivity for certain enzyme isoforms. nih.gov This highlights the potential for creating highly specific inhibitors by exploring the chemical space around the this compound core. The development of such selective modulators is crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates. acs.org

Exploration of Novel Synthetic Methodologies for Sustainable Production

The advancement of green and sustainable chemistry principles is paramount for the future production of this compound and its derivatives. bohrium.com Future research will likely focus on developing novel synthetic methodologies that are more environmentally friendly and economically viable than traditional methods. This includes the exploration of solvent-free and catalyst-free reaction conditions, as well as the use of heterogeneous catalysts that can be easily recovered and reused. bohrium.com

Microwave-assisted synthesis has already shown promise in accelerating the synthesis of related heterocyclic compounds, often leading to higher yields and purity. researchgate.net Further investigation into microwave-assisted organic synthesis (MAOS) for the production of this compound could lead to more efficient and sustainable manufacturing processes. Additionally, the development of one-pot, multi-component reactions for the construction of the substituted imidazole ring system from simple and readily available starting materials will be a key area of focus.

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling will play an increasingly integral role in the rational design of novel this compound analogues. nih.gov Advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, can provide detailed insights into the binding modes and interaction energies of these compounds with their biological targets. mdpi.com

These computational approaches can be used to:

Predict Binding Affinity and Selectivity: By simulating the interactions between a library of virtual compounds and a target protein, researchers can prioritize the synthesis of molecules with the most promising binding characteristics. mdpi.com

Guide Analogue Design: Computational models can help identify key structural features responsible for biological activity, guiding the design of new analogues with improved properties. nih.gov

Understand Mechanisms of Action: Simulations can elucidate the dynamic behavior of the ligand-protein complex, providing a deeper understanding of the mechanism of action at the molecular level.

The integration of computational design with experimental validation will accelerate the discovery and optimization of new imidazole-based compounds with desired therapeutic or material properties.

Integration with Supramolecular Chemistry for Functional Materials

The unique properties of the imidazole ring, including its ability to form hydrogen bonds and coordinate with metal ions, make this compound an attractive building block for the construction of functional supramolecular materials. numberanalytics.com Future research in this area could explore the self-assembly of this compound into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles.

These supramolecular assemblies could have a wide range of applications, including:

Drug Delivery Systems: The encapsulation of therapeutic agents within imidazole-based supramolecular structures could improve their solubility, stability, and targeted delivery.

Sensors: The incorporation of this compound into sensor arrays could enable the detection of specific analytes through changes in fluorescence or other spectroscopic signals.

Catalysis: The use of imidazole-containing supramolecular assemblies as catalysts could enhance reaction rates and selectivity. numberanalytics.com

The exploration of the supramolecular chemistry of this compound opens up new avenues for the development of advanced materials with novel functions.

Unexplored Biological Targets and Mechanistic Investigations

While the imidazole scaffold is known to interact with a variety of biological targets, the full therapeutic potential of this compound remains largely unexplored. nih.govresearchgate.net Future research should focus on screening this compound and its derivatives against a broad range of biological targets to identify novel therapeutic applications. This could include targets involved in cancer, infectious diseases, inflammation, and neurodegenerative disorders. nih.govresearchgate.net

Once a promising biological activity is identified, detailed mechanistic investigations will be crucial to understand how the compound exerts its effects at the molecular and cellular levels. This will involve a combination of biochemical, biophysical, and cell-based assays to identify the direct molecular target and elucidate the downstream signaling pathways that are modulated. A deeper understanding of the mechanism of action is essential for the rational optimization of lead compounds and their successful translation into clinical candidates.

Challenges and Opportunities in Imidazole-Based Chemical Research

The field of imidazole-based chemical research is ripe with both challenges and opportunities. One of the main challenges lies in achieving high selectivity for a specific biological target, as the imidazole core can interact with a wide range of proteins. nih.gov Overcoming this challenge will require the use of sophisticated rational design strategies, guided by computational modeling and a deep understanding of structure-activity relationships.

Despite this challenge, the versatility of the imidazole scaffold presents immense opportunities for innovation. numberanalytics.com The ability to readily modify the structure of imidazole-based compounds allows for the fine-tuning of their physicochemical and biological properties. nih.gov This opens the door to the development of novel therapeutics with improved efficacy and safety profiles, as well as the creation of new functional materials with tailored properties. The continued exploration of imidazole chemistry is therefore likely to yield significant advances in medicine, materials science, and other fields. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and ammonium acetate under acidic or catalytic conditions. Key factors include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts like acetic acid or p-toluenesulfonic acid. For example, microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating . Purification via column chromatography using ethyl acetate/hexane mixtures ensures high purity, confirmed by melting point analysis and elemental composition matching .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm the imidazole ring protons (δ 7.1–7.5 ppm) and methoxyphenyl group (δ 3.8 ppm for OCH3_3) .
  • IR : Look for C=N stretching vibrations (~1600 cm1^{-1}) and aromatic C-H bending (~750 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight, while fragmentation patterns confirm structural integrity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). For example, monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters a=11.7A˚,b=20.2A˚a = 11.7 \, \text{Å}, b = 20.2 \, \text{Å} reveal planar imidazole rings and methoxyphenyl torsion angles, critical for understanding conformational stability .

Q. What strategies address contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., bacterial strains, pH) or compound solubility. To resolve these:

  • Standardize testing protocols (e.g., CLSI guidelines for MIC determination).
  • Use computational tools (e.g., molecular dynamics simulations) to predict bioavailability and target interactions .
  • Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) .

Q. How do computational docking studies inform the design of this compound derivatives for enzyme targeting?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) models ligand-receptor interactions, identifying key binding residues. For α-glucosidase inhibition, derivatives with electron-withdrawing groups (e.g., -CF3_3) show enhanced binding affinity due to hydrophobic interactions with active-site residues like Phe157 and Arg438. Pose validation via RMSD analysis ensures reliability .

Q. What methodologies establish structure-activity relationships (SAR) for antimicrobial this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce halogens (-Cl, -F) or electron-donating groups (-OCH3_3) to the phenyl ring to modulate lipophilicity and membrane penetration .
  • Biological Testing : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, 2-(3,5-dimethoxyphenyl) analogs exhibit superior activity due to enhanced π-stacking with bacterial DNA .
  • QSAR Modeling : Use regression analysis to correlate descriptors (e.g., logP, polar surface area) with activity, guiding lead optimization .

Tables for Key Data

Table 1 : Synthetic Yields Under Different Conditions

ConditionCatalystSolventYield (%)Purity (%)
Conventional HeatingAcetic acidEthanol6598
Microwave-AssistedNoneDMF8899

Table 2 : Biological Activity of Selected Derivatives

DerivativeMIC (S. aureus)IC50_{50} (α-Glucosidase)
This compound32 µg/mL12 µM
2-(3,5-Dimethoxyphenyl) analog8 µg/mL5 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.